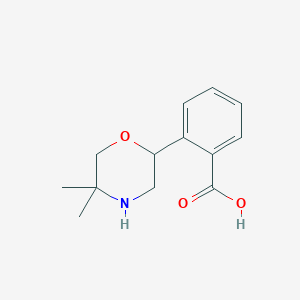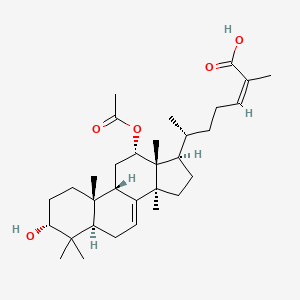
2-(5,5-Dimethylmorpholin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethylmorpholin-2-yl)benzoic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is characterized by the presence of a benzoic acid moiety attached to a morpholine ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
The synthesis of 2-(5,5-Dimethylmorpholin-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 5,5-dimethylmorpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
2-(5,5-Dimethylmorpholin-2-yl)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(5,5-Dimethylmorpholin-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethylmorpholin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-(5,5-Dimethylmorpholin-2-yl)benzoic acid can be compared with other similar compounds, such as:
2-(5,5-Dimethylmorpholin-4-yl)benzoic acid: This compound has a similar structure but with the morpholine ring substituted at the 4-position instead of the 2-position.
5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid: This compound contains a nitro group and has different substitution patterns on the morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(5,5-dimethylmorpholin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-17-11(7-14-13)9-5-3-4-6-10(9)12(15)16/h3-6,11,14H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
MNWGMUGQSVWIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)

![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13065248.png)
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)

![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)



![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)



